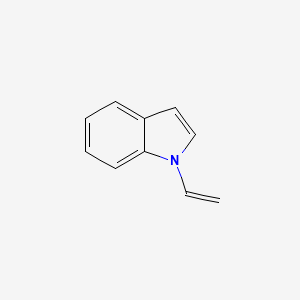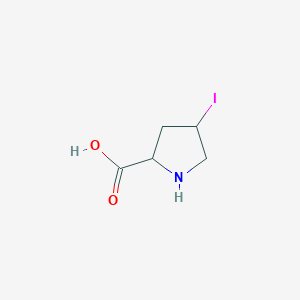
4-Iodopyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rel-(4S)-4-Iodo-D-proline: is a derivative of the amino acid proline, where an iodine atom is substituted at the fourth position of the proline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rel-(4S)-4-Iodo-D-proline typically involves the iodination of D-proline. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to achieve the selective iodination at the fourth position. The reaction conditions often require a solvent such as acetic acid or methanol and may be carried out at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods: Industrial production of rel-(4S)-4-Iodo-D-proline may involve more scalable methods such as continuous flow iodination processes. These methods ensure higher yields and purity of the product, making it suitable for large-scale applications. The use of automated systems and precise control of reaction parameters are crucial in industrial settings to maintain consistency and efficiency.
化学反応の分析
Types of Reactions: rel-(4S)-4-Iodo-D-proline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions, forming more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and may require catalysts.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted proline derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
科学的研究の応用
Chemistry: In chemistry, rel-(4S)-4-Iodo-D-proline is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of halogenation on amino acids and proteins. It serves as a model compound to investigate the role of iodine in biological systems and its potential impact on protein structure and function.
Medicine: In medicine, rel-(4S)-4-Iodo-D-proline has potential applications in drug development. Its unique properties may be exploited to design novel therapeutic agents, particularly in the field of cancer research, where halogenated compounds have shown promise as anticancer agents.
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of rel-(4S)-4-Iodo-D-proline involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its targets. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
4-Iodo-L-proline: A similar compound with the iodine atom in the same position but with the L-configuration.
4-Bromo-D-proline: A brominated analog of rel-(4S)-4-Iodo-D-proline.
4-Chloro-D-proline: A chlorinated analog of rel-(4S)-4-Iodo-D-proline.
Uniqueness: rel-(4S)-4-Iodo-D-proline is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its brominated and chlorinated analogs. The larger atomic size and higher electronegativity of iodine can influence the compound’s reactivity, binding interactions, and overall stability, making it a valuable compound for specific applications in research and industry.
特性
IUPAC Name |
4-iodopyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8INO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOUWVWXEOPEOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
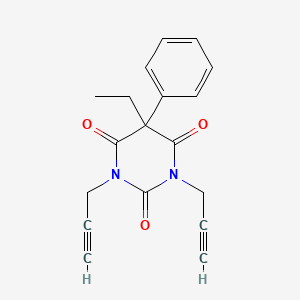
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-4-methylphenol](/img/structure/B14747523.png)
![2-{[(Benzyloxy)carbonyl]amino}phenyl acetate](/img/structure/B14747533.png)
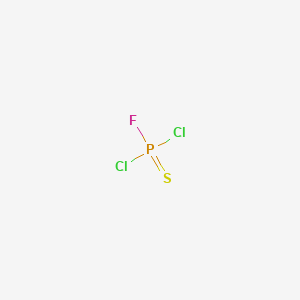
![2,3,8,10-Tetrahydroxy-9,11-bis(3-methyl-2-buten-1-yl)-6-(2-methyl-1-propen-1-yl)-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran-7-one](/img/structure/B14747537.png)
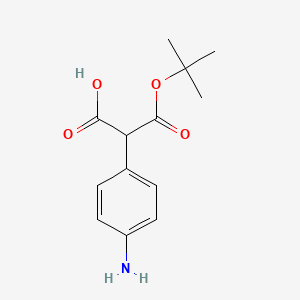
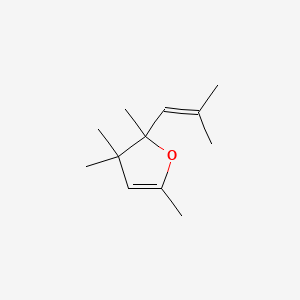

![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-12,13-dihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,1](/img/structure/B14747564.png)
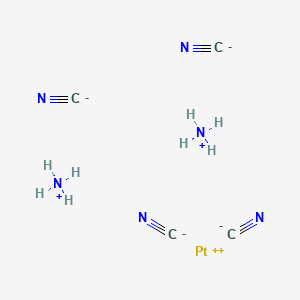
![Cyclohepta[f]indene](/img/structure/B14747578.png)

![5-(1H-indazol-5-yloxymethyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B14747591.png)
